molecular formula C7H11IN2 B1378378 4-iodo-1-methyl-3-(propan-2-yl)-1H-pyrazole CAS No. 1461708-27-9

4-iodo-1-methyl-3-(propan-2-yl)-1H-pyrazole

Cat. No.: B1378378
CAS No.: 1461708-27-9
M. Wt: 250.08 g/mol
InChI Key: CBMKGQNLXOJAEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-1-methyl-3-(propan-2-yl)-1H-pyrazole (CID 75355957) is a high-purity, research-grade chemical building block with the molecular formula C7H11IN2 and a monoisotopic mass of approximately 249.9967 Da . This substituted pyrazole compound is synthetically valuable due to the reactivity of its iodine atom, which makes it an excellent intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the introduction of complex substituents at the 4-position of the pyrazole ring . Pyrazole scaffolds, like this 1,3,4-trisubstituted derivative, are recognized as privileged structures in medicinal chemistry and are frequently investigated for their diverse biological activities . Researchers utilize this and related pyrazole cores in the discovery and development of new therapeutic agents with potential anti-inflammatory, anticancer, antimicrobial, and antiviral properties . The specific substitution pattern on this molecule—featuring a methyl group at the 1-position and an isopropyl group at the 3-position—can be tailored to modulate the compound's lipophilicity, steric bulk, and overall pharmacokinetic profile . This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-iodo-1-methyl-3-propan-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IN2/c1-5(2)7-6(8)4-10(3)9-7/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMKGQNLXOJAEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C=C1I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Iodo-1-methyl-3-(propan-2-yl)-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and analgesic properties, as well as structure-activity relationships (SAR) derived from various studies.

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. In a study, several pyrazolone derivatives, including those similar to this compound, were evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The results indicated that these compounds could inhibit TNF-α by up to 85% at specific concentrations, showcasing their potential as anti-inflammatory agents .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Reference
4-Iodo-1-methyl...61–8576–93
Phenylbutazone (control)57.41-
Dexamethasone (control)7686

Anticancer Potential

The anticancer activity of pyrazole derivatives has also been extensively studied. Compounds structurally related to this compound have shown promising results against various cancer cell lines. For instance, certain derivatives demonstrated IC50 values in the low micromolar range against MCF7 and HCT116 cell lines .

Table 2: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Reference
4-Iodo-1-methyl...MCF70.46
Novel derivative AHCT1160.39
Doxorubicin (control)MCF7-

Analgesic Effects

In addition to anti-inflammatory and anticancer properties, pyrazole derivatives are known for their analgesic effects. Studies have indicated that compounds similar to this compound exhibit analgesic activity comparable to standard analgesics like phenylbutazone but with improved gastrointestinal tolerance .

Structure–Activity Relationship (SAR)

The biological activity of pyrazole derivatives is significantly influenced by their structural modifications. For instance:

  • Substituents at the 4-position : Variations in substituents can enhance or diminish activity; for example, the introduction of electron-withdrawing groups often increases potency.
  • N-Methylation : Compounds with N-methyl groups generally show enhanced activity compared to their O-methylated counterparts .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

  • Study on Cancer Cell Lines : A series of pyrazole derivatives were tested against various cancer cell lines, revealing that modifications at the N-position significantly affected anticancer potency.
  • Inflammatory Models : Animal models demonstrated that specific pyrazolone derivatives reduced inflammation markers significantly more than conventional treatments.

Scientific Research Applications

Medicinal Chemistry

4-Iodo-1-methyl-3-(propan-2-yl)-1H-pyrazole serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can lead to new therapeutic agents. Notably, it has been investigated for potential use in developing antidepressants with rapid onset and minimal side effects. The synthesis of these antidepressants often involves metal-catalyzed reactions using transition metals like iron and nickel, aimed at constructing key structural motifs found in known antidepressant drugs.

Biological Studies

The compound has shown promise in biological studies, particularly for its antimicrobial and anticancer properties . Research indicates that derivatives of this pyrazole can interact with specific molecular targets, modulating enzyme or receptor activity, which is essential for therapeutic efficacy.

Industrial Applications

In addition to medicinal uses, this compound is utilized in the synthesis of agrochemicals and other industrial compounds. Its role as a precursor in the production of novel organoselenium compounds highlights its versatility in various chemical applications.

Antidepressant Development

A notable case study involves the synthesis of novel antidepressant molecules using this compound as a precursor. The synthesized compounds were evaluated for their efficacy in alleviating symptoms of moderate to severe depression. Clinical trials demonstrated significant improvement rates among patients treated with these new agents, emphasizing the compound's potential in psychiatric medicine.

Antimicrobial Activity

Another study focused on the antimicrobial properties of derivatives synthesized from this compound. Testing against various bacterial strains revealed promising results, indicating that modifications to the pyrazole structure could enhance antibacterial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Position and Halogen Effects

Halogen-Substituted Pyrazoles
Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications
4-Iodo-1-methyl-3-(propan-2-yl)-1H-pyrazole N1: CH3; C3: C3H7; C4: I 266.08 High steric bulk; potential for Pd-catalyzed cross-coupling
3-Bromo-5-methyl-1-(propan-2-yl)-1H-pyrazole N1: C3H7; C3: Br; C5: CH3 ~210.08 (estimated) Lower steric hindrance; bromine less reactive than iodine in cross-coupling
5-Methyl-4-nitro-3-(propan-2-yl)-1H-pyrazole (43c) C3: C3H7; C4: NO2; C5: CH3 170.0 [M+H]+ Nitro group enhances electrophilicity; precursor for amine synthesis via reduction

Key Insights :

  • Iodine offers superior reactivity in metal-catalyzed reactions compared to bromine or nitro groups.
  • Nitro groups (e.g., in 43c) increase electron-withdrawing effects, altering redox properties and biological activity .
Carboxylic Acid Derivatives
Compound Name Substituents (Positions) Molecular Weight (g/mol) Notes
This compound-5-carboxylic acid C5: COOH; C4: I; C3: C3H7; N1: CH3 294.09 Enhanced solubility due to COOH; potential for salt formation

Key Insights :

  • The carboxylic acid group introduces hydrogen-bonding capability, improving solubility and bioavailability .

Tautomerism and Substituent Influence

  • Tautomeric Stability: Unlike monosubstituted pyrazoles (e.g., 3(5)-trifluoromethyl-1H-pyrazoles), the fixed substituents at N1, C3, and C4 in the target compound prevent annular tautomerism, simplifying spectroscopic characterization .

Preparation Methods

Direct Iodination Using Iodine and Oxidants

According to a patent describing the synthesis of 1-methyl-4-iodopyrazole, the process involves reacting 1-methylpyrazole with iodine in the presence of an oxidant such as hydrogen peroxide. The reaction is performed at elevated temperatures (50-100°C) with molar ratios of iodine to pyrazole typically between 1:1.0 and 1:1.3, and oxidant to pyrazole between 1:1.0 and 2.0.

Reaction Conditions:

  • Temperature: 50-100°C
  • Reaction Time: 1-12 hours
  • Molar Ratios: Iodine:pyrazole = 1:1.0-1.3; oxidant:pyrazole = 1:1.0-2.0
  • Oxidant: Preferably hydrogen peroxide (15-50% concentration)

The reaction mechanism involves the substitution of a hydrogen atom at the 4-position of the pyrazole ring with iodine, facilitated by the oxidant which promotes the forward reaction by converting HI (hydrogen iodide) into iodine, thus shifting the equilibrium favorably.

Transition Metal-Free Iodocyclization

A recent method involves the transition metal-free iodocyclization of N-propargyl-N-tosylhydrazines with iodine, yielding 5-functionalized-4-iodo-pyrazoles. This approach is efficient and produces good yields, with the tosyl group removable to generate the desired pyrazole derivatives.

Incorporation of the Methyl Group at the 1-Position

The methyl group at the nitrogen atom (N-1) of the pyrazole ring is typically introduced via methylation of the pyrazole core before iodination. This can be achieved through methylation of pyrazole derivatives using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions, or via nucleophilic substitution reactions.

Introduction of the Propan-2-yl (Isopropyl) Group at the 3-Position

The isopropyl group at the 3-position can be incorporated through several strategies:

  • Alkylation of the pyrazole ring: Using isopropyl halides (e.g., isopropyl bromide or iodide) in the presence of base to alkylate the nitrogen or carbon centers.
  • Precursor synthesis: Synthesizing the pyrazole core with the isopropyl substituent already attached, followed by iodination at the 4-position.

Overall Synthetic Route

Based on the compiled research and patents, a typical synthesis of this compound can be summarized as follows:

Step Description Reagents & Conditions References
1 Synthesis of N-methylpyrazole Methylation of pyrazole using methyl iodide or dimethyl sulfate under basic conditions General pyrazole methylation methods
2 Introduction of isopropyl group at 3-position Alkylation with isopropyl halide (e.g., isopropyl bromide) Standard N-alkylation techniques
3 Iodination at 4-position Reaction with iodine and hydrogen peroxide (or other oxidants) at 50-100°C ,
4 Purification Crystallization, filtration, and vacuum drying Standard purification procedures

Data Table Summarizing Reaction Parameters

Parameter Range Preferred Source
Iodination temperature 50-100°C 70-100°C ,
Reaction time 1-12 hours 3-5 hours
Molar ratio of iodine to pyrazole 1:1.0-1.3 1:1.2
Molar ratio of oxidant to pyrazole 1:1.0-2.0 1:1.5
Oxidant concentration 15-50% hydrogen peroxide 35-50%

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 4-iodo-1-methyl-3-(propan-2-yl)-1H-pyrazole, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed iodination. For example, pyrazole precursors (e.g., 3-methyl-1-(propan-2-yl)-1H-pyrazole) may undergo iodination using iodine monochloride (ICl) in dichloromethane at 0–5°C . Optimization includes controlling stoichiometric ratios (e.g., 1:1.2 substrate-to-iodinating agent) and using inert atmospheres to minimize side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical, as demonstrated in triazole-pyrazole hybrid syntheses .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and purity. The iodo group’s deshielding effect is observable in 13^13C NMR (~90–100 ppm for C-I) .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) validates the molecular formula (C8_8H11_{11}IN2_2) and detects isotopic patterns for iodine .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% as per synthetic standards) .

Q. How does the steric bulk of the propan-2-yl group influence the compound’s stability under varying storage conditions?

  • Methodological Answer : The propan-2-yl group enhances steric protection of the pyrazole core, reducing susceptibility to oxidative degradation. Stability studies recommend storage at –20°C under argon, with periodic FT-IR monitoring for iodine loss or ring decomposition. TGA/DSC analysis (5–10°C/min ramp) can identify thermal degradation thresholds .

Advanced Research Questions

Q. What structural modifications to this compound could enhance its bioactivity, based on pyrazole SAR studies?

  • Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : Substituting the 4-iodo group with trifluoromethyl (CF3_3) or nitro (NO2_2) may improve binding to hydrophobic pockets in biological targets, as seen in antiproliferative pyrazole derivatives .
  • Ring Hybridization : Fusion with triazoles (via Cu-catalyzed azide-alkyne cycloaddition) or thiophenes can modulate solubility and target affinity .
  • Regioisomeric Optimization : Shifting the iodo group from position 4 to 5 may alter steric interactions without compromising activity, as observed in tubulin-binding pyrazoles .

Q. How does this compound interact with tubulin in anticancer assays, and what computational tools validate these interactions?

  • Methodological Answer :

  • In Vitro Tubulin Polymerization Assay : Compare inhibition potency (IC50_{50}) against combretastatin A-4 (CA-4) using purified tubulin (e.g., bovine brain) and spectrophotometric monitoring (350 nm) .
  • Molecular Docking : Use AutoDock Vina to model interactions with the colchicine binding site. Focus on hydrophobic contacts between the iodo group and β-tubulin residues (e.g., Leu248, Ala354) .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and entropy changes .

Q. What strategies resolve contradictory data in catalytic applications of iodopyrazole derivatives?

  • Methodological Answer :

  • Control Experiments : Test the compound’s role as a ligand in cross-coupling reactions (e.g., Suzuki-Miyaura) with/without palladium catalysts to distinguish direct participation vs. side reactions .
  • Isotopic Labeling : Use 127^{127}I/131^{131}I isotopic tracing to track iodine retention during catalysis .
  • Kinetic Profiling : Compare turnover frequencies (TOF) under varying temperatures and solvent polarities to identify rate-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-iodo-1-methyl-3-(propan-2-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-iodo-1-methyl-3-(propan-2-yl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.